Desogestrel-13C2,d2 (Major)

LC-MS/MS Bioanalysis Stable Isotope Labeling

Desogestrel-13C2,d2 (Major) is a dual-labeled (carbon-13 and deuterium) synthetic progestogen designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. With a molecular weight of 314.47 g/mol, this compound is the isotopically labeled analog of the third-generation contraceptive progestin desogestrel (Org-2969).

Molecular Formula C22H30O
Molecular Weight 314.5 g/mol
Cat. No. B10823161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesogestrel-13C2,d2 (Major)
Molecular FormulaC22H30O
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34
InChIInChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2+1,5+1,13D2
InChIKeyRPLCPCMSCLEKRS-CZSOCGGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desogestrel-13C2,d2 (Major): Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Desogestrel


Desogestrel-13C2,d2 (Major) is a dual-labeled (carbon-13 and deuterium) synthetic progestogen designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis [1]. With a molecular weight of 314.47 g/mol, this compound is the isotopically labeled analog of the third-generation contraceptive progestin desogestrel (Org-2969) [2]. It is specifically intended for the accurate quantification of desogestrel by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [3]. As a SIL-IS, it provides the optimal correction for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, which is essential for meeting the rigorous acceptance criteria of bioanalytical method validation in pharmacokinetic studies and therapeutic drug monitoring [4].

Procurement Note: Why Unlabeled or Singly-Labeled Desogestrel Analogs Cannot Substitute for Desogestrel-13C2,d2


In quantitative LC-MS/MS, the selection of an internal standard is not trivial. While unlabeled desogestrel or a structural analog might be used, they cannot correct for matrix effects, extraction losses, and ionization variability to the same degree as a stable isotope-labeled internal standard (SIL-IS) [1]. Singly-labeled analogs (e.g., containing only deuterium) are superior to unlabeled standards but are still susceptible to deuterium-hydrogen exchange, leading to inaccurate quantification over time . The dual-labeling strategy in Desogestrel-13C2,d2 (Major), incorporating both carbon-13 and deuterium atoms, provides a robust mass shift (+4 Da) that minimizes spectral overlap and reduces the risk of label loss, ensuring the highest level of quantitative accuracy and method robustness demanded by regulatory bioanalysis [2]. The specific placement of the labels on the ethynyl group and the steroid backbone further enhances its suitability for selected reaction monitoring (SRM) assays targeting these fragments .

Quantitative Evidence for the Superiority of Desogestrel-13C2,d2 Over Alternatives in LC-MS/MS Bioanalysis


Mass Spectrometric Differentiation: +4 Da Mass Shift vs. Unlabeled Desogestrel

Desogestrel-13C2,d2 (Major) provides a mass shift of +4 Da compared to the unlabeled analyte desogestrel (MW 310.47), originating from the substitution of two 12C atoms with 13C (+2 Da) and two 1H atoms with 2H (+2 Da) [1]. This is in contrast to a singly-labeled desogestrel-d2 analog which would only provide a +2 Da shift [2]. A minimum mass difference of +3 Da is recommended for small molecules to prevent isotopic spectral overlap between the analyte and internal standard; the +4 Da shift of this compound exceeds this requirement, ensuring baseline resolution in MS detection [3].

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Enrichment and Chemical Purity: 98% Enrichment and ≥97% Purity

Vendor specifications for Desogestrel-13C2,d2 (Major) guarantee isotopic enrichment levels of 98% for both 13C2 and d2 labels , with chemical purity reported as ≥97% by BOC Sciences and ≥99% by Bertin Bioreagent [1]. In comparison, a general procurement specification for an unlabeled desogestrel reference standard typically requires ≥98% chemical purity but provides no isotopic enrichment data, which is critical for use as an internal standard [2].

Analytical Chemistry Quality Control Stable Isotopes

Label Stability: Dual 13C/2H Labeling Mitigates Deuterium-Hydrogen Exchange

While deuterium-labeled internal standards are common, they are prone to deuterium-hydrogen (D/H) exchange, which can alter the analyte-to-IS ratio over time and lead to inaccurate quantification . The inclusion of carbon-13 labels in Desogestrel-13C2,d2 (Major) provides a stable isotopic label that is not susceptible to exchange [1]. Furthermore, the specific placement of the deuterium labels on the cyclopenta[a]phenanthrene ring system (C16 position) is designed to minimize exchange under typical bioanalytical conditions, in contrast to a desogestrel-d4 analog where all labels are deuterium and may be placed on more labile positions .

Isotope Exchange Method Robustness SIL-IS Design

Matrix Effect Compensation: Co-Elution with Desogestrel for Accurate Quantification

In LC-MS/MS bioanalysis, co-eluting matrix components can cause ion suppression or enhancement, significantly impacting quantitative accuracy. Stable isotope-labeled internal standards (SIL-IS) like Desogestrel-13C2,d2 co-elute with the unlabeled analyte desogestrel and experience identical matrix effects [1]. This is in contrast to a structural analog internal standard, such as etonogestrel-d6 (a metabolite of desogestrel), which may exhibit different chromatographic retention and ionization behavior [2]. While a study using etonogestrel-d6 as an IS for etonogestrel quantification was successfully validated, the use of an identical SIL-IS for the parent drug desogestrel, like Desogestrel-13C2,d2, is the gold standard and is expected to provide superior correction for any variability [3].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Recommended Applications for Desogestrel-13C2,d2 Based on Differentiated Performance


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

Desogestrel-13C2,d2 is the optimal choice for developing and validating LC-MS/MS methods intended for submission to regulatory agencies (FDA, EMA). Its +4 Da mass shift and high isotopic purity ensure compliance with guidelines on internal standard selection, minimizing cross-talk and ensuring accurate quantification across the calibration range. This is critical for pharmacokinetic studies of desogestrel-containing formulations where precise measurement of drug concentrations is required for bioequivalence assessments [1].

Clinical Therapeutic Drug Monitoring (TDM) of Desogestrel

In a clinical setting, where patient samples may exhibit variable matrix composition, the robust matrix effect compensation provided by the co-eluting SIL-IS Desogestrel-13C2,d2 is essential. This ensures reliable and reproducible quantification of desogestrel in human plasma or serum, facilitating accurate dose adjustments and improved patient care [2].

Metabolism and Ex Vivo Studies Requiring High Sensitivity

For studies investigating the metabolism of desogestrel or its ex vivo effects (e.g., P-glycoprotein activity modulation), the low risk of D/H exchange from the dual-labeled internal standard ensures method stability over extended analytical runs or after sample storage . This is particularly important when quantifying low-abundance metabolites or assessing drug effects in complex biological matrices like tissue homogenates [3].

Environmental Fate and Contaminant Analysis

In environmental analysis, where desogestrel may be detected as a contaminant of emerging concern, the use of Desogestrel-13C2,d2 as an isotope dilution mass spectrometry (IDMS) standard provides the highest level of quantitative accuracy. It corrects for complex matrix effects encountered in wastewater or surface water samples, enabling precise measurement of environmental concentrations [4].

Technical Documentation Hub

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